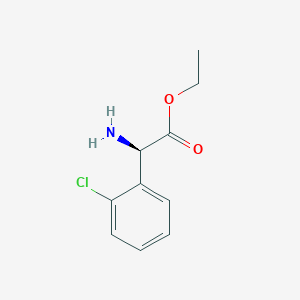
ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2-chloroaniline under basic conditions to form the intermediate ethyl 2-(2-chlorophenyl)glycinate. This intermediate is then subjected to a chiral resolution process to obtain the desired (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides (RO⁻).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate: The enantiomer of the compound, which may have different biological activities and properties.
Ethyl 2-amino-2-(2-bromophenyl)acetate: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and applications.
Ethyl 2-amino-2-(2-fluorophenyl)acetate: A fluorinated analog that may have distinct pharmacological properties.
Uniqueness
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m1/s1 |
Clé InChI |
OGWSHNSYESVWSC-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
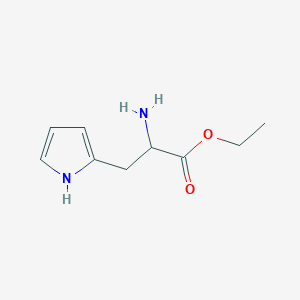
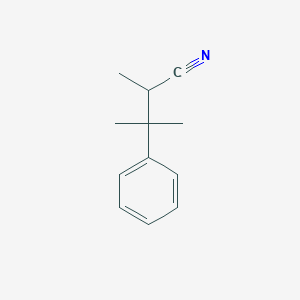

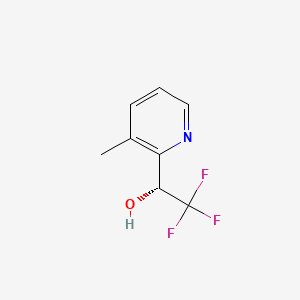
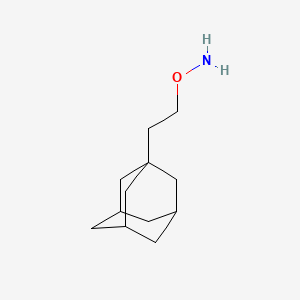
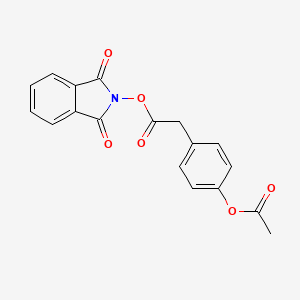
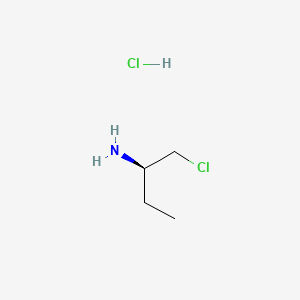
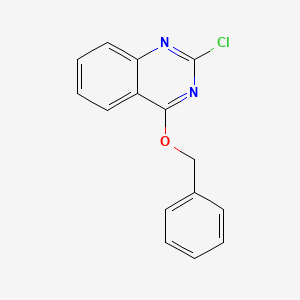
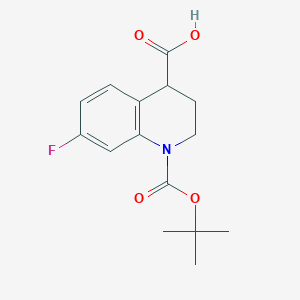
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
